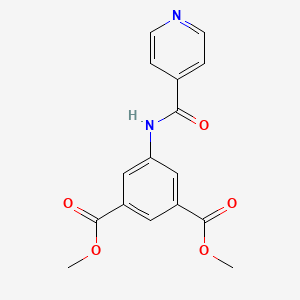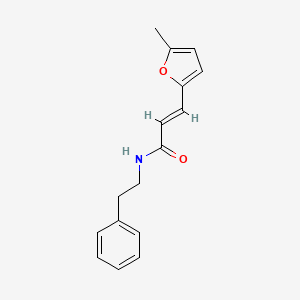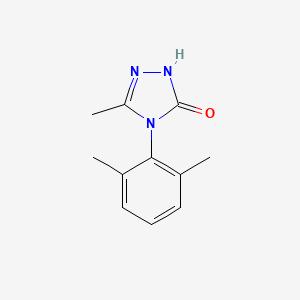![molecular formula C14H18N4O4S B5714878 N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide, also known as Elesclomol, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It is a redox-active compound that induces oxidative stress in tumor cells, leading to their selective death.
Mécanisme D'action
The mechanism of action of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide involves the induction of oxidative stress in tumor cells. N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide binds to copper ions in the cell, leading to the production of ROS. The ROS then cause damage to cellular components, leading to cell death. This mechanism of action is selective for tumor cells, as they have higher levels of ROS than normal cells.
Biochemical and Physiological Effects:
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in tumor cells, as well as inhibit angiogenesis (the formation of new blood vessels). N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has also been shown to increase the sensitivity of tumor cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide is its selectivity for tumor cells. This makes it a promising candidate for cancer treatment. However, N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has some limitations for lab experiments. It is a redox-active compound, which can make it difficult to work with in the lab. Additionally, it has a short half-life in vivo, which can limit its effectiveness.
Orientations Futures
There are several future directions for the study of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. One area of research is the development of new synthesis methods to improve the yield and purity of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. Another area of research is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide to improve its pharmacokinetic properties is an area of active research.
Méthodes De Synthèse
The synthesis of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-(4-morpholinyl)ethylamine and carbon disulfide in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. This synthesis method has been optimized to produce high yields of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide with good purity.
Applications De Recherche Scientifique
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively induce oxidative stress in tumor cells, leading to their death. This selectivity is due to the fact that tumor cells have higher levels of reactive oxygen species (ROS) than normal cells, making them more susceptible to oxidative stress. N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to be effective against a variety of tumor types, including melanoma, ovarian, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-13(11-2-1-3-12(10-11)18(20)21)16-14(23)15-4-5-17-6-8-22-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQUZZIKJUFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)